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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the use

of Ningetinib, a multi-targeted tyrosine kinase inhibitor, in preclinical in vivo mouse models of

Acute Myeloid Leukemia (AML).

Introduction
Ningetinib is a potent oral inhibitor of multiple receptor tyrosine kinases, including FMS-like

tyrosine kinase 3 (FLT3), c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), Axl,

and Mer.[1][2][3] It has demonstrated significant anti-leukemic activity in mouse models of AML,

particularly those harboring FLT3 internal tandem duplication (ITD) mutations, a common driver

of this malignancy.[4][5] These protocols are designed to guide researchers in evaluating the in

vivo efficacy of Ningetinib.

Mechanism of Action and Signaling Pathway
Ningetinib exerts its anti-tumor effects by binding to and inhibiting the phosphorylation of its

target kinases. In the context of FLT3-mutated AML, Ningetinib blocks the constitutive
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activation of the FLT3 receptor, thereby inhibiting downstream pro-survival and proliferative

signaling pathways. The key signaling cascades affected include the STAT5, PI3K/AKT, and

RAS/MAPK pathways.[4][6] Inhibition of these pathways in leukemic cells leads to cell cycle

arrest, induction of apoptosis, and a reduction in leukemia burden.[4][5]
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Caption: Ningetinib inhibits the constitutively active FLT3-ITD receptor, blocking downstream

signaling.
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The following tables summarize the in vivo efficacy of Ningetinib in AML mouse models as

reported in preclinical studies.

Table 1: Survival Analysis in FLT3-ITD-F691L Mutant AML Mouse Model[4]

Treatment Group Median Survival (days)

Vehicle 13

Quizartinib (10 mg/kg) 13

Gilteritinib (30 mg/kg) 15

Ningetinib (30 mg/kg) 21

Table 2: Leukemia Burden in MOLM13-FLT3-ITD-F691L Xenograft Model[4]

Treatment Group
Leukemia Burden in Bone
Marrow (% hCD45+)

Leukemia Burden in
Spleen (% hCD45+)

Vehicle Not Reported Not Reported

Quizartinib (10 mg/kg) 35.51% 17.06%

Gilteritinib (30 mg/kg) 24.21% 10.55%

Ningetinib (30 mg/kg) 6.87% 1.03%

Experimental Protocols
Protocol 1: Systemic AML Xenograft Model using
MOLM13 Cells
This protocol describes the establishment of a systemic AML model by intravenous injection of

MOLM13 cells, which harbor the FLT3-ITD mutation.

Materials:

MOLM13 cells
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NOD/SCID gamma (NSG) mice (female, 8 weeks old)

RPMI-1640 medium

Phosphate-Buffered Saline (PBS), sterile

Ningetinib

Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

Gavage needles

Flow cytometry antibodies: anti-human CD45 (hCD45)

Procedure:

Cell Culture: Culture MOLM13 cells in RPMI-1640 supplemented with 10% fetal bovine

serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]

Cell Preparation: Harvest MOLM13 cells during the logarithmic growth phase. Wash the cells

twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10^6 cells/mL.

Cell Injection: Inject 100 µL of the cell suspension (5 x 10^5 cells) into the lateral tail vein of

each NSG mouse.

Treatment Initiation: Two days post-cell injection, randomize the mice into treatment and

control groups.

Ningetinib Administration: Prepare a fresh formulation of Ningetinib in the chosen vehicle

daily. Administer Ningetinib at a dose of 30 mg/kg via oral gavage once daily for 14

consecutive days.[4] The control group should receive an equivalent volume of the vehicle.

Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur,

lethargy) and body weight at least three times per week.

Assessment of Leukemia Burden: At the end of the treatment period (or when humane

endpoints are reached), euthanize the mice.
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Harvest bone marrow from the femurs and tibias by flushing with PBS.

Prepare a single-cell suspension from the spleen.

Perform red blood cell lysis.

Stain the cells with an anti-human CD45 antibody.

Analyze the percentage of hCD45+ cells in the bone marrow and spleen by flow cytometry

to determine the leukemia burden.[4]

Protocol 2: Syngeneic AML Model using Ba/F3-FLT3-ITD
Cells
This protocol outlines the use of the murine Ba/F3 pro-B cell line engineered to express the

human FLT3-ITD, making them IL-3 independent for growth.

Materials:

Ba/F3-FLT3-ITD cells

BALB/c mice (female, 8 weeks old)

RPMI-1640 medium

Phosphate-Buffered Saline (PBS), sterile

Ningetinib

Vehicle for oral gavage

Gavage needles

Procedure:

Cell Culture: Culture Ba/F3-FLT3-ITD cells in RPMI-1640 with 10% fetal bovine serum and

1% penicillin-streptomycin without IL-3.[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11229190/
https://www.kyinno.com/product/ba-f3-flt3-itd-cell-line-kc-0130/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation: Prepare the Ba/F3-FLT3-ITD cells as described in Protocol 1, resuspending

them at a concentration of 5 x 10^6 cells/mL in PBS.

Cell Injection: Inject 100 µL of the cell suspension (5 x 10^5 cells) into the lateral tail vein of

each BALB/c mouse.[4]

Treatment and Monitoring: Follow steps 4-6 from Protocol 1 for Ningetinib administration and

mouse monitoring.

Survival Analysis: Monitor the mice for survival. The primary endpoint for this model is

typically overall survival. Record the date of death or euthanasia for each mouse.
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Caption: Workflow for in vivo evaluation of Ningetinib in AML mouse models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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